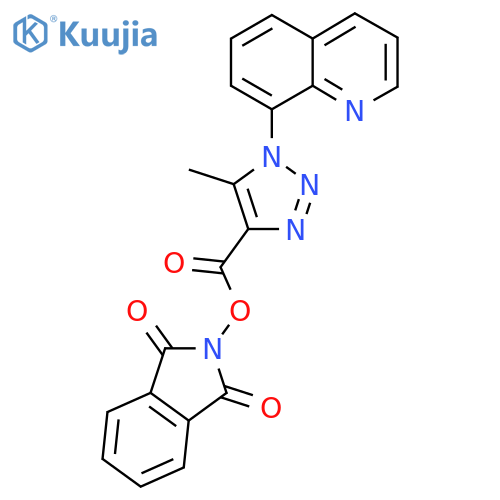

Cas no 2248397-45-5 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-methyl-1-(quinolin-8-yl)-1H-1,2,3-triazole-4-carboxylate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-methyl-1-(quinolin-8-yl)-1H-1,2,3-triazole-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- EN300-6524301

- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-methyl-1-(quinolin-8-yl)-1H-1,2,3-triazole-4-carboxylate

- 2248397-45-5

-

- インチ: 1S/C21H13N5O4/c1-12-17(21(29)30-26-19(27)14-8-2-3-9-15(14)20(26)28)23-24-25(12)16-10-4-6-13-7-5-11-22-18(13)16/h2-11H,1H3

- InChIKey: HWEPKXJJQPXAET-UHFFFAOYSA-N

- ほほえんだ: O(C(C1=C(C)N(C2=CC=CC3=CC=CN=C23)N=N1)=O)N1C(C2C=CC=CC=2C1=O)=O

計算された属性

- せいみつぶんしりょう: 399.09675391g/mol

- どういたいしつりょう: 399.09675391g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 30

- 回転可能化学結合数: 4

- 複雑さ: 694

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 107Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-methyl-1-(quinolin-8-yl)-1H-1,2,3-triazole-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6524301-0.5g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-methyl-1-(quinolin-8-yl)-1H-1,2,3-triazole-4-carboxylate |

2248397-45-5 | 95.0% | 0.5g |

$891.0 | 2025-03-13 | |

| Enamine | EN300-6524301-0.25g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-methyl-1-(quinolin-8-yl)-1H-1,2,3-triazole-4-carboxylate |

2248397-45-5 | 95.0% | 0.25g |

$855.0 | 2025-03-13 | |

| Enamine | EN300-6524301-2.5g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-methyl-1-(quinolin-8-yl)-1H-1,2,3-triazole-4-carboxylate |

2248397-45-5 | 95.0% | 2.5g |

$1819.0 | 2025-03-13 | |

| Enamine | EN300-6524301-5.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-methyl-1-(quinolin-8-yl)-1H-1,2,3-triazole-4-carboxylate |

2248397-45-5 | 95.0% | 5.0g |

$2692.0 | 2025-03-13 | |

| Enamine | EN300-6524301-0.1g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-methyl-1-(quinolin-8-yl)-1H-1,2,3-triazole-4-carboxylate |

2248397-45-5 | 95.0% | 0.1g |

$817.0 | 2025-03-13 | |

| Enamine | EN300-6524301-1.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-methyl-1-(quinolin-8-yl)-1H-1,2,3-triazole-4-carboxylate |

2248397-45-5 | 95.0% | 1.0g |

$928.0 | 2025-03-13 | |

| Enamine | EN300-6524301-10.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-methyl-1-(quinolin-8-yl)-1H-1,2,3-triazole-4-carboxylate |

2248397-45-5 | 95.0% | 10.0g |

$3992.0 | 2025-03-13 | |

| Enamine | EN300-6524301-0.05g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-methyl-1-(quinolin-8-yl)-1H-1,2,3-triazole-4-carboxylate |

2248397-45-5 | 95.0% | 0.05g |

$780.0 | 2025-03-13 |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-methyl-1-(quinolin-8-yl)-1H-1,2,3-triazole-4-carboxylate 関連文献

-

Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726

-

Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732

-

4. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746

-

Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740

-

Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352

-

Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225

-

Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805

-

Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-methyl-1-(quinolin-8-yl)-1H-1,2,3-triazole-4-carboxylateに関する追加情報

Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-methyl-1-(quinolin-8-yl)-1H-1,2,3-triazole-4-carboxylate (CAS No. 2248397-45-5)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-methyl-1-(quinolin-8-yl)-1H-1,2,3-triazole-4-carboxylate, identified by its unique Chemical Abstracts Service (CAS) number 2248397-45-5, represents a sophisticated molecular entity with significant potential in the realm of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their structural complexity and functional diversity. The presence of multiple pharmacophoric moieties, including the 1H-isoindol scaffold and the quinolin moiety, positions this molecule as a promising candidate for further exploration in drug discovery and medicinal chemistry.

The structural framework of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-methyl-1-(quinolin-8-yl)-1H-1,2,3-triazole-4-carboxylate is characterized by its intricate arrangement of functional groups. The dioxo group introduces electrophilic centers that can participate in various chemical transformations, while the triazole ring adds a layer of electronic and steric modulation. The quinolin moiety is particularly noteworthy for its role in biological systems and its ability to interact with target proteins through hydrogen bonding and hydrophobic interactions. This combination of features makes the compound an attractive subject for synthetic modifications aimed at enhancing its pharmacological properties.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with therapeutic potential. Among these, derivatives of isoindole and quinoline have shown promise in various preclinical studies. The compound in question (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-methyl-1-(quinolin-8-yl)-1H-1,2,3-triazole-4-carboxylate) is part of this growing family of molecules that exhibit a blend of structural elegance and biological activity. Its unique constitution suggests that it may possess dual functionality, making it suitable for applications in multiple therapeutic areas.

The synthesis of such complex molecules often presents significant challenges due to the need for precise functionalization and stereocontrol. However, advancements in synthetic methodologies have made it increasingly feasible to construct intricate heterocyclic systems like this one. Techniques such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations have played a crucial role in facilitating the assembly of these molecules from simpler precursors. The development of efficient synthetic routes not only enhances the accessibility of these compounds but also allows for rapid screening and optimization.

The pharmacological profile of 1,3-dioxo-2,3-dihydro-1H-isoindol -2 - yl 5 - methyl - 1 - (quinolin - 8 - yl) - 1 H - 1 , 2 , 3 - triazole - 4 - carboxylate remains under active investigation. Preliminary studies suggest that it may exhibit inhibitory activity against certain enzymes or receptors implicated in diseases such as cancer and inflammation. The interplay between the different functional groups within the molecule is thought to contribute to its biological activity by modulating binding interactions with target proteins. Further research is needed to elucidate the exact mechanisms through which this compound exerts its effects.

One particularly intriguing aspect of this molecule is its potential as a scaffold for structure-based drug design. By leveraging computational modeling techniques such as molecular docking and molecular dynamics simulations, researchers can gain insights into how this compound interacts with biological targets at an atomic level. These insights can then be used to guide the design of analogs with enhanced potency or selectivity. The integration of experimental data with computational predictions provides a powerful approach to accelerating the discovery process.

The versatility of 1 , 3 - dioxo - 2 , 3 - dihydro - 1 H - isoindol - 2 - yl 5 - methyl - 1 - ( quinolin - 8 - yl ) - 1 H - 1 , 2 , 3 - triazole - 4 - carboxylate extends beyond its pharmaceutical applications. It also serves as a valuable building block for synthesizing more complex derivatives with tailored properties. For instance , modifications to the triazole ring or the introduction of additional functional groups could lead to novel compounds with improved solubility or metabolic stability. Such modifications are critical for optimizing drug candidates for clinical translation.

The regulatory landscape surrounding novel chemical entities like this one is another important consideration . Ensuring compliance with Good Manufacturing Practices (GMP) and navigating intellectual property issues are essential steps in bringing new therapeutics to market . Collaboration between academic researchers , pharmaceutical companies , and regulatory agencies plays a pivotal role in streamlining these processes . By fostering open communication and knowledge sharing , stakeholders can accelerate the development pipeline while maintaining high standards of safety and efficacy.

Looking ahead , continued research into compounds like _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _, CAS No._2248397_45_5_ will likely uncover new therapeutic applications . Advances in synthetic chemistry , coupled with innovative computational approaches , will further enhance our ability to design molecules with desired biological properties . As our understanding grows , so too will our capacity to harness nature's building blocks for improving human health .

2248397-45-5 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-methyl-1-(quinolin-8-yl)-1H-1,2,3-triazole-4-carboxylate) 関連製品

- 2361757-85-7(N-[(4-Ethylcyclohexyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide)

- 1956370-88-9(2-Oxa-9-azaspiro[5.5]undecane hydrochloride)

- 71406-62-7(4-chloro-N,N-diethylpyrimidin-2-amine)

- 1806397-91-0(2-Fluoro-4-mercaptobenzo[d]oxazole)

- 1805708-82-0(2-(3-Chloropropyl)-4-methylbenzaldehyde)

- 1365091-89-9(ethyl (2E)-3-(2,3-dimethylphenyl)prop-2-enoate)

- 1803606-50-9(3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride)

- 1804727-18-1(2-Amino-6-cyano-3-(difluoromethyl)pyridine-4-carboxylic acid)

- 2228644-57-1(2-methyl-1-(2-phenoxyphenyl)propan-2-ol)

- 2755718-64-8(5-(3-methoxy-4-methylphenyl)thiazol-2-amine)